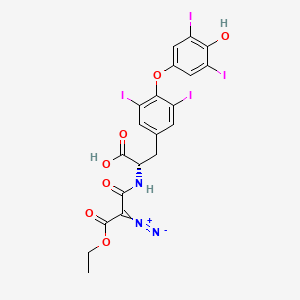

N-(Ethyl-2-diazomalonyl)thyroxine

Description

N-(Ethyl-2-diazomalonyl)thyroxine is a chemically modified derivative of thyroxine (T4), a critical thyroid hormone involved in metabolic regulation. This compound incorporates an ethyl diazomalonyl group, which replaces a native functional group in thyroxine to enable specialized applications. Its primary use is in photoaffinity labeling studies, where it serves as a probe to map the binding sites of thyroxine transport proteins, such as human thyroxine-binding prealbumin and serum albumin . The diazomalonyl moiety facilitates covalent bonding with target proteins under UV light, allowing researchers to analyze binding site topology and ligand-protein interactions with high precision.

Structurally, this compound retains the iodinated diphenyl ether backbone of thyroxine but introduces a reactive diazo group, enhancing its utility in biochemical assays.

Properties

CAS No. |

83181-47-9 |

|---|---|

Molecular Formula |

C20H15I4N3O7 |

Molecular Weight |

917 g/mol |

IUPAC Name |

(2S)-2-[(2-diazo-3-ethoxy-3-oxopropanoyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C20H15I4N3O7/c1-2-33-20(32)15(27-25)18(29)26-14(19(30)31)5-8-3-12(23)17(13(24)4-8)34-9-6-10(21)16(28)11(22)7-9/h3-4,6-7,14,28H,2,5H2,1H3,(H,26,29)(H,30,31)/t14-/m0/s1 |

InChI Key |

XQCBTROWXKXLSP-AWEZNQCLSA-N |

SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Isomeric SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Synonyms |

EDM-T4 N-(ethyl-2-diazomalonyl)thyroxine |

Origin of Product |

United States |

Comparison with Similar Compounds

Thioxoacetamide Derivatives ()

A series of compounds with a 2-thioxoacetamide backbone (e.g., compounds 9–13 ) share functional similarities with N-(Ethyl-2-diazomalonyl)thyroxine, particularly in their sulfur-containing groups and aromatic substituents. However, these compounds diverge in core structure and biological targets.

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | High yield, chlorinated aromatic ring |

| 10 | Indol-3-ylmethylene, phenyl | 83 | 206–207 | Indole moiety, high thermal stability |

| 13 | 5-Nitro-2-furylmethylene, 4-Cl-phenyl | 58 | 159–160 | Nitrofuran group, moderate yield |

Key Differences :

- Core Structure : Unlike this compound, these derivatives are based on a 1,3-thiazolidin-4-one scaffold rather than a diphenyl ether.

- Functionality : The thioxoacetamide compounds are primarily synthesized for antimicrobial or anticancer screening, whereas this compound is tailored for protein interaction studies .

- Reactivity : The diazomalonyl group in thyroxine derivatives enables covalent crosslinking, absent in thioxoacetamide compounds.

Antithyroid Agents ()

Propylthiouracil (PTU), methimazole, and carbimazole are antithyroid drugs that inhibit thyroid hormone synthesis by blocking thyroid peroxidase (TPO) and iodotyrosine coupling. While structurally distinct from this compound, they interact with thyroid hormone pathways.

| Compound | Mechanism of Action | Structural Features |

|---|---|---|

| This compound | Binds transport proteins; used in mapping studies | Diazomalonyl-modified thyroxine backbone |

| Propylthiouracil | Inhibits TPO, reduces T3/T4 synthesis | Thiouracil ring, no iodine substituents |

Functional Contrast :

Analytical Characterization

Both compound classes rely on ¹H-NMR and mass spectrometry for structural validation. However, this compound additionally requires spin-labeling techniques to study protein binding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.